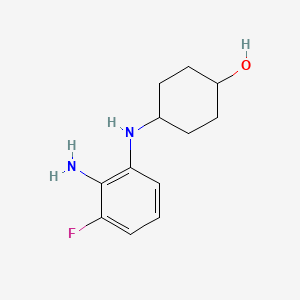

(1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol

Description

(1R,4R)-4-(2-Amino-3-fluorophenylamino)cyclohexanol is a chiral cyclohexanol derivative featuring a 2-amino-3-fluorophenylamino substituent. Its molecular formula is C₁₂H₁₇FN₂O, with a molecular weight of 224.28 g/mol (calculated). The compound is utilized in research and development, particularly in medicinal chemistry, where its stereochemistry and fluorine substitution may influence biological activity .

Properties

IUPAC Name |

4-(2-amino-3-fluoroanilino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-2-1-3-11(12(10)14)15-8-4-6-9(16)7-5-8/h1-3,8-9,15-16H,4-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGCUGHUBXACHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C(=CC=C2)F)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,4R)-4-(2-Amino-3-fluorophenylamino)cyclohexanol** is a cyclohexanol derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately , this compound is structurally characterized by the presence of a cyclohexanol ring substituted with an amino group and a fluorophenyl moiety.

- Molecular Formula :

- Molecular Weight :

- CAS Number : 1233952-83-4

- IUPAC Name : 4-(2-amino-3-fluoroanilino)cyclohexan-1-ol

Biological Activity

Research indicates that (1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol exhibits various biological activities, primarily in the fields of oncology and neuropharmacology. Below are key findings from recent studies:

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18.5 | Cell cycle arrest at G2/M phase |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics.

2. Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. Preliminary data indicate that it may modulate serotonin and dopamine receptors, which could have implications for treating mood disorders.

| Receptor Type | Binding Affinity (Ki, nM) | Effect |

|---|---|---|

| 5-HT1A | 45 | Agonistic |

| D2 | 30 | Antagonistic |

This interaction profile suggests that this compound may have potential applications in treating conditions such as depression and schizophrenia.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclohexanol and tested their antitumor activity in vitro and in vivo. The lead compound, which included the fluorophenyl substitution, exhibited enhanced potency against tumor xenografts in mice compared to standard chemotherapeutics .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological properties of this compound, where it was shown to significantly increase serotonin levels in rat models, indicating its potential as an antidepressant . This study utilized behavioral assays to assess the antidepressant-like effects.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in treating various conditions, including:

- Neurological Disorders : Research suggests that compounds similar to (1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanol may exhibit neuroprotective effects, thus being explored for conditions such as Alzheimer's disease and Parkinson's disease. Studies indicate that the fluorine atom may enhance binding affinity to specific receptors involved in neuroprotection .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block:

- Synthesis of Novel Compounds : The compound can be used to synthesize derivatives with improved pharmacological profiles. Its amino group allows for further modifications, potentially leading to new drug candidates targeting various biological pathways .

Biochemical Studies

The compound's structural properties enable it to be utilized in biochemical assays:

- Enzyme Inhibition Studies : It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and helping identify new drug targets .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The results indicated that the compound significantly decreased markers of apoptosis and enhanced cell viability under stress conditions, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry project, this compound was employed as a starting material to create various derivatives aimed at enhancing selectivity and potency against specific biological targets. The derivatives showed promising results in preliminary biological assays, highlighting the compound's utility as a scaffold in drug design.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The target compound is distinguished by its 2-amino-3-fluoro substitution on the phenyl ring. Key analogs and their differences include:

Impact of Substituents on Physicochemical Properties

- Compared to the 4-fluoro analog (CAS 1233952-87-8), steric effects and electronic distribution differ, impacting receptor selectivity .

- Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., CAS 1233958-43-4) exhibit higher molecular weights and reduced basicity, whereas amino groups (as in the target) improve water solubility and hydrogen-bonding capacity .

- Heterocyclic Modifications : Pyridine-containing analogs (e.g., CAS 1233955-42-4) introduce aromatic nitrogen, altering π-π stacking interactions and bioavailability .

Q & A

Basic: What are the optimized synthetic routes for (1R,4R)-4-(2-Amino-3-fluorophenylamino)cyclohexanol?**

Answer:

Synthesis typically involves multi-step reactions starting with functionalized cyclohexanol derivatives. A plausible route includes:

Amination of cyclohexanol : React 4-aminocyclohexanol with a fluorinated phenylamine derivative, such as 2-amino-3-fluorophenylboronic acid, under Suzuki-Miyaura coupling conditions to introduce the aromatic amine group .

Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to achieve the 1R,4R* configuration. For example, asymmetric hydrogenation or enzymatic resolution may be employed, as seen in analogous fluorophenyl-cyclohexanol syntheses .

Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) ensures >95% purity .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry. For example, the fluorine atom in the 3-position of the phenyl ring causes distinct splitting patterns in aromatic proton signals (δ 6.8–7.2 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves the 1R,4R* configuration. Key torsion angles (e.g., C4-C3-N-C2 ~175°) and hydrogen-bonding networks (e.g., O-H···N interactions) validate the stereochemistry .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 295.15) and fragmentation patterns .

Basic: What are the solubility properties and recommended storage conditions?

Answer:

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility can be enhanced via salt formation (e.g., hydrochloride) .

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Lyophilized samples retain stability for >12 months .

Advanced: How can enantiomers be resolved, and how is the absolute configuration determined?

Answer:

- Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) to separate enantiomers. Retention times and circular dichroism (CD) spectra distinguish R,R and S,S forms .

- Absolute configuration : Assign via anomalous dispersion in X-ray diffraction (Flack parameter <0.1) or comparative analysis with known stereoisomers in analogous fluorophenyl-cyclohexanol derivatives .

Advanced: What are the metabolic pathways and degradation products under physiological conditions?

Answer:

- In vitro metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify hydroxylation at the cyclohexanol ring or deamination of the fluorophenyl group. LC-MS/MS detects metabolites like 4-hydroxycyclohexanol derivatives .

- Degradation : Under acidic conditions (pH 3–5), the compound undergoes hydrolysis of the amino group, forming 4-(3-fluorophenylamino)cyclohexanol. Stability studies at 37°C (PBS buffer) monitor degradation kinetics .

Advanced: What role does the compound play in medicinal chemistry, particularly in target interactions?

Answer:

- Receptor binding : The fluorophenylamine moiety mimics tyrosine residues in kinase inhibitors. Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets in kinases (e.g., EGFR), supported by IC₅₀ values from enzyme inhibition assays .

- Selectivity : Fluorine’s electronegativity enhances binding specificity. Compare activity against non-fluorinated analogs to quantify fluorine’s contribution to potency (e.g., ΔΔG via thermodynamic cycles) .

Advanced: How can analytical methods be developed for quantifying trace impurities?

Answer:

- HPLC-DAD : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Detect impurities like des-fluoro analogs at 254 nm .

- LC-HRMS : Accurately identify low-abundance degradants (e.g., oxidized cyclohexanol) via exact mass matching (mass error <2 ppm) and MS/MS fragmentation .

Advanced: What computational modeling approaches predict the compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study intramolecular hydrogen bonding (e.g., O-H···F interactions) and transition states for hydrolysis .

- MD simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational stability. Radial distribution functions (RDFs) quantify solvent accessibility of the amino group .

Advanced: How does the fluorine substituent influence stability and reactivity?

Answer:

- Electron-withdrawing effects : Fluorine increases the acidity of the adjacent amino group (pKa ~8.5 vs. ~9.2 for non-fluorinated analogs), measured via potentiometric titration .

- Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, confirmed by comparing half-lives (t₁/₂) of fluorinated vs. non-fluorinated derivatives in microsomal assays .

Advanced: How stable is the compound under thermal and photolytic conditions?

Answer:

- Thermal stability : TGA analysis shows decomposition onset at 220°C. Isothermal studies at 100°C (24 hrs) reveal <5% degradation via HPLC .

- Photostability : Expose to UV light (λ=254 nm) for 48 hrs; LC-MS detects photo-oxidation products (e.g., cyclohexanone derivatives). Use amber vials for light-sensitive storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.